molecular formula C17H15ClN2O B2822819 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-40-4

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2822819
CAS No.: 852136-40-4
M. Wt: 298.77
InChI Key: HKPHVWJDVQWQBE-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-40-4) is a synthetic small molecule with a molecular formula of C17H15ClN2O and a molecular weight of 298.77 g/mol . This benzamide derivative is characterized by its hybrid structure, featuring a 3-chlorobenzamide group linked via a methylene bridge to a 2-methyl-1H-indole scaffold . Compounds featuring indole-benzamide hybrid structures are subjects of interest in medicinal chemistry research, particularly in the investigation of anti-inflammatory agents . Research into similar molecular frameworks suggests potential value in studying inflammatory pathways and related biological mechanisms, though the specific mechanism of action for this compound is a subject for further scientific exploration . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHVWJDVQWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.

  • Benzamide Formation: The final step involves the formation of the benzamide group through a reaction with benzoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide exhibit significant anticancer properties. Studies have shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines, such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values ranging from 10 µM to 30 µM.
  • Mechanism of Action : The compound's mechanism typically involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation, particularly through interactions with the Bcl-2 family of proteins, which regulate apoptosis.

2. Enzyme Inhibition Studies

  • The compound has demonstrated potential in enzyme inhibition assays, particularly those targeting kinases involved in cancer pathways. Its ability to modulate these pathways makes it a candidate for further development in targeted cancer therapies .

3. Antiviral and Anti-inflammatory Properties

  • Due to its structural characteristics, the compound may also possess antiviral and anti-inflammatory activities. Indole derivatives are known for their ability to interact with various biological targets, suggesting potential therapeutic applications beyond oncology.

Industrial Applications

1. Pharmaceutical Intermediates

  • This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives are being explored for their potential applications in treating various diseases, particularly those related to cancer and inflammation .

2. Materials Science

  • The compound's unique structure allows it to be utilized in developing new materials with specific properties. Its application in organic synthesis highlights its versatility as a building block for creating novel compounds .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of various indole derivatives, including this compound. Results indicated that certain modifications significantly enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Enzyme Interaction Studies
In another study, researchers investigated the binding affinity of this compound to specific kinases involved in cancer progression. The findings revealed that the compound effectively inhibited kinase activity, supporting its potential use in targeted cancer therapies.

Mechanism of Action

The mechanism by which 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine atom on the benzamide ring significantly influences molecular interactions. For example:

  • 4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide () differs only in the chloro position (para vs. meta). Patent exclusion of this compound suggests that meta-substitution (as in the target molecule) may avoid steric hindrance or enhance binding in specific applications.
  • 3-Chloro-N-(2-nitrophenyl)benzamide () lacks the indole group but demonstrates how chloro and nitro substituents affect crystal packing via Cl···Cl interactions (3.94 Å) and hydrogen bonding. Such interactions influence solubility and stability, which are critical for drug development.

Table 1: Impact of Substituent Position on Key Properties

Compound Chloro Position Key Interactions Biological Relevance
Target Compound 3- (meta) Indole CH-π, amide H-bonding Potential enhanced binding
4-Chloro analog () 4- (para) Patent-excluded Likely reduced efficacy
3-Chloro-N-(2-nitrophenyl)benzamide 3- (meta) Cl···Cl, C-H···O High crystallinity, stability

Indole Substitution Patterns

Variations in the indole moiety’s substitution site and functional groups alter electronic density and steric bulk:

  • 3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () replaces the 5-methylindole’s methylene linker with an ethyl group.
  • 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide () introduces a methoxy group, enhancing lipophilicity (LogP = 3.9) and possibly improving membrane permeability.

Table 2: Indole Modifications and Properties

Compound Indole Substitution Linker Calculated LogP
Target Compound 2-Methyl, C5 Methyl ~3.5 (estimated)
3-Chloro-N-[2-(5-methylindol-3-yl)ethyl] 5-Methyl, C3 Ethyl ~4.0
2-Chloro-N-[2-(5-methoxyindol-3-yl)ethyl] 5-Methoxy, C3 Ethyl 3.9

Heterocyclic Replacements

Replacing the indole with other heterocycles modulates bioactivity:

  • 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () shows anti-inflammatory activity comparable to indomethacin. The oxadiazole ring introduces rigidity and hydrogen-bonding sites, contrasting with the indole’s π-stacking capability.
  • N-((2-5-chloro-1H-benzimidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide () uses a benzimidazole core, which may enhance metal coordination (e.g., with nickel or copper, as in ).

Table 3: Heterocyclic Influence on Activity

Compound Heterocycle Key Feature Activity
Target Compound Indole π-Stacking, CH-π Unknown (structural analogy)
Oxadiazole derivative () 1,3,4-Oxadiazole Rigidity, H-bonding Anti-inflammatory
Benzimidazole derivative () Benzimidazole Metal coordination Potential catalytic uses

Metal Coordination and Complexation

The target compound’s amide group may enable metal binding, similar to 3-chloro-N-(dialkylcarbamothioyl)benzamide nickel complexes (). These complexes exhibit distorted square-planar geometries, with nickel coordinating via sulfur and oxygen atoms.

Research Findings and Implications

  • Synthetic Accessibility : The target compound can likely be synthesized using methods analogous to (amide coupling) or (thionyl chloride-mediated activation).
  • Biological Potential: Structural analogs with anti-inflammatory () or receptor-modulating () activities suggest the target molecule may share similar pharmacological profiles, warranting further testing.
  • Physicochemical Properties : The indole system’s planarity and chloro-substituted benzamide may promote crystallinity (as in ) but reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the indole derivative class, which is known for its diverse biological activities. This compound has attracted attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a chlorinated benzamide moiety linked to a methyl-substituted indole structure, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC18H17ClN2O
Molecular Weight316.79 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows the compound to bind with high affinity to various targets, modulating their activity and leading to observed biological effects. For instance, it may inhibit certain kinases or other enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research has shown that compounds within the indole class exhibit significant anticancer properties. A study demonstrated that derivatives of indole, including this compound, showed promising results against various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)4.2
HepG2 (Liver)0.71
A375 (Melanoma)4.2

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest at the S phase .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. In vitro studies indicated that this compound exhibits activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is closely related to their structural features. Modifications on the indole ring or the benzamide moiety can significantly affect potency and selectivity:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Indole Substitution : Variations in substituents on the indole ring can lead to changes in biological activity, as seen in related compounds.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation of this compound against various cancer cell lines revealed significant cytotoxic effects, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In a series of experiments, this compound showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, and what critical reaction parameters influence yield and purity?

Answer: Synthesis typically involves coupling a 3-chlorobenzoyl chloride derivative with a substituted indole-methylamine intermediate. Key steps include:

  • Amide bond formation : Reacting 3-chlorobenzoyl chloride with (2-methyl-1H-indol-5-yl)methylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintaining 0–25°C minimizes side reactions like indole ring oxidation .
    Critical parameters include stoichiometric ratios (1:1.2 for amine:acyl chloride) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Indole protons (δ 7.2–7.6 ppm) and methylene bridge (δ 4.8 ppm) confirm connectivity .
    • Aromatic protons from the 3-chlorobenzamide group appear as distinct doublets (δ 7.4–8.1 ppm) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) validate the amide bond .
  • Mass spectrometry : Molecular ion peak (m/z ~328) confirms molecular weight .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data interpretation for this compound derivatives?

Answer:

  • Multi-software validation : Cross-check refinement results using SHELXL (for small-molecule precision) and PHENIX (for handling twinning or disorder) .
  • Electron density analysis : Resolve ambiguities in methylene bridge orientation by examining residual density maps (e.g., Fo-Fc maps) at 0.3 e⁻/ų thresholds .
  • Thermal parameter (B-factor) scrutiny : High B-factors in the indole ring may indicate dynamic disorder; consider low-temperature (100 K) data collection .

Q. How can computational modeling (e.g., molecular docking) inform the design of analogs targeting specific biological receptors?

Answer:

  • Receptor-ligand interaction profiling : Use AutoDock Vina or MOE to simulate binding to targets (e.g., serotonin receptors) based on the indole scaffold’s affinity .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the amide group, hydrophobic contacts with the chloro substituent) .
  • ADMET prediction : Prioritize analogs with calculated logP < 3.5 and polar surface area < 90 Ų to optimize bioavailability .

Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating enzyme activity?

Answer:

  • Kinetic assays : Measure inhibition constants (Ki) via Michaelis-Menten plots under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Site-directed mutagenesis : Identify critical residues (e.g., catalytic lysine in kinases) by comparing wild-type and mutant enzyme inhibition .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

Answer:

  • Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and cell-line-specific EC50/IC50 adjustments .
  • Membrane permeability correction : Account for efflux pumps (e.g., P-gp) in cell-based assays using inhibitors like verapamil .
  • Metabolite profiling : Use LC-MS to detect in situ degradation products that may skew activity readings .

Methodological Resources

  • Crystallography : SHELXL for high-resolution refinement ; CCDC databases for structural comparisons .
  • Synthesis : Protocols from , and 17 for scalable routes.
  • Biological assays : Guidelines from and for enzyme kinetics and receptor binding.

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